molecular formula C19H21F3N6O B2715103 1,6-Dimethyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine CAS No. 2379952-13-1

1,6-Dimethyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine

Cat. No. B2715103
CAS RN: 2379952-13-1
M. Wt: 406.413
InChI Key: SAUGIPFPFOCCMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. One notable approach is the catalytic protodeboronation of pinacol boronic esters . While many protocols exist for functionalizing alkyl boronic esters, protodeboronation remains less explored. This method utilizes a radical approach to achieve the desired product .


Molecular Structure Analysis

The molecular structure of 1,6-Dimethyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine comprises the fused pyrazolo[3,4-d]pyrimidine ring system, along with the specified substituents. The trifluoromethyl group enhances its reactivity and properties .


Physical And Chemical Properties Analysis

  • Biological Activities : Derivatives of 1,3-diazole (imidazole) exhibit diverse activities, including antibacterial, antitumor, and antioxidant effects .

properties

IUPAC Name

1,6-dimethyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N6O/c1-12-25-16-14(9-24-27(16)2)17(26-12)28-8-4-5-13(10-28)11-29-18-15(19(20,21)22)6-3-7-23-18/h3,6-7,9,13H,4-5,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUGIPFPFOCCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCCC(C3)COC4=C(C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine

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